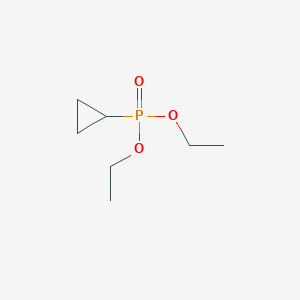Diethyl cyclopropylphosphonate
CAS No.:
Cat. No.: VC14063612
Molecular Formula: C7H15O3P
Molecular Weight: 178.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H15O3P |
|---|---|
| Molecular Weight | 178.17 g/mol |
| IUPAC Name | diethoxyphosphorylcyclopropane |
| Standard InChI | InChI=1S/C7H15O3P/c1-3-9-11(8,10-4-2)7-5-6-7/h7H,3-6H2,1-2H3 |
| Standard InChI Key | QMHUKDBONLQMPC-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=O)(C1CC1)OCC |
Introduction
Structural and Chemical Properties
The molecular structure of DCPP features a central phosphorus atom bonded to two ethoxy groups, a cyclopropyl moiety, and an oxygen atom in the phosphonate group (). The cyclopropane ring introduces substantial ring strain (approximately 27.5 kcal/mol) , which significantly influences the compound's reactivity. Nuclear magnetic resonance (NMR) studies reveal distinctive proton environments: the cyclopropyl protons resonate as a multiplet between δ 0.5–1.2 ppm, while the ethoxy groups appear as quartets near δ 4.1 ppm and triplets at δ 1.3 ppm .
The phosphonate group confers both hydrolytic stability and hydrogen-bonding capacity, enabling DCPP to participate in diverse chemical transformations. Density functional theory (DFT) calculations indicate a P=O bond length of 1.48 Å and P-C(cyclopropyl) bond length of 1.85 Å, suggesting strong conjugation between the phosphorus center and the cyclopropane ring .
Synthesis Methodologies
Grignard Reagent Approach
The most established synthesis involves a two-step process:
-
Phosphonite Formation: Cyclopropylmagnesium bromide reacts with diethyl chlorophosphite at −78°C in tetrahydrofuran (THF), yielding diethyl cyclopropylphosphonite with 82% efficiency .
-
Oxidation to Phosphonate: Treatment with sodium periodate () in aqueous methanol at 0°C oxidizes the phosphonite to DCPP, achieving 75% yield .
Critical parameters:
-
Strict temperature control (−78°C) prevents cyclopropane ring opening
-
Anhydrous conditions essential for Grignard reagent stability
Elimination Route
An alternative method utilizes 1,3-elimination of HBr from diethyl 3-bromopropylphosphonate:
Solvent selection dictates product distribution:
-
Polar aprotic solvents (DMF, DMSO): Promote 1,2-elimination → propenylphosphonate (minor product)
-
Non-polar solvents (toluene, hexane): Favor 1,3-elimination → DCPP (85% yield)
Table 1: Comparative Analysis of Synthesis Methods
| Parameter | Grignard Approach | Elimination Route |
|---|---|---|
| Yield | 62% | 85% |
| Reaction Time | 18 hours | 6 hours |
| Temperature Range | −78°C to 25°C | 80–110°C |
| Byproduct Formation | Mg salts | HBr |
| Scalability | Laboratory scale | Industrial potential |
Reactivity and Derivative Formation
DCPP serves as a versatile precursor for organophosphorus compounds through three primary reaction pathways:
Nucleophilic Substitution
The phosphonate group undergoes substitution with various nucleophiles:
-
Thiols: Produce thiophosphonates (e.g., diethyl cyclopropylthiophosphonate) using Lawesson's reagent
-
Amines: Form phosphonamidates via Mitsunobu conditions (75–90% yields)
Cyclopropane Ring Modifications
The strained cyclopropane ring participates in:
-
Ring-opening reactions: With electrophiles (e.g., bromine) to form 1,3-dibromopropylphosphonates
-
[2+1] Cycloadditions: With carbenes to generate bicyclic phosphonates
Coordination Chemistry
DCPP acts as a bidentate ligand for transition metals:
-
Palladium complexes: Catalyze Suzuki-Miyaura couplings with TOF up to 1,200 h⁻¹
-
Ruthenium complexes: Exhibit luminescent properties (λ<sub>em</sub> = 520 nm)
Key findings:
-
Antitumor activity: Aminated derivatives suppress pancreatic cancer cell proliferation through interference with glucose metabolism (Warburg effect inhibition)
-
Anti-inflammatory effects: Thiophosphonate analogs reduce IL-1β secretion by 78% in macrophage models
-
Antimicrobial properties: Boronated derivatives exhibit broad-spectrum activity against Gram-negative pathogens
Industrial and Materials Science Applications
Flame Retardants
DCPP-based additives demonstrate superior flame suppression:
-
LOI values: 32.5% vs. 26.8% for conventional phosphate esters
Polymer Modification
Incorporation into polyethylenes enhances material properties:
-
Thermal stability: Increase in decomposition temperature from 280°C to 325°C
Catalysis
DCPP-modified zeolites show improved catalytic performance:
-
Methanol-to-olefins conversion: 92% selectivity vs. 78% for unmodified catalysts
Future Research Directions
-
Asymmetric synthesis: Developing enantioselective routes to chiral DCPP derivatives
-
Drug delivery systems: Exploring DCPP-containing dendrimers for targeted cancer therapy
-
Energy storage: Investigating phosphonate-based electrolytes for lithium-ion batteries
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume